1H-Germole, 2,5-dihydro-1,1-diiodo-3,4-dimethyl-
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Overview
Description
1H-Germole, 2,5-dihydro-1,1-diiodo-3,4-dimethyl- is a chemical compound that belongs to the class of germoles, which are heterocyclic compounds containing germanium This compound is characterized by the presence of two iodine atoms and two methyl groups attached to the germole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Germole, 2,5-dihydro-1,1-diiodo-3,4-dimethyl- typically involves the reaction of germanium tetrachloride with appropriate organic reagents under controlled conditions. One common method includes the use of lithium diisopropylamide (LDA) as a base to deprotonate the starting material, followed by the addition of iodine to introduce the diiodo functionality. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for 1H-Germole, 2,5-dihydro-1,1-diiodo-3,4-dimethyl- are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
1H-Germole, 2,5-dihydro-1,1-diiodo-3,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can convert the diiodo groups to hydrogen or other substituents.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Germanium dioxide (GeO2) and other germanium oxides.
Reduction: 1H-Germole, 2,5-dihydro-3,4-dimethyl- with hydrogen replacing the iodine atoms.
Substitution: Various substituted germoles depending on the nucleophile used.
Scientific Research Applications
1H-Germole, 2,5-dihydro-1,1-diiodo-3,4-dimethyl- has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other organogermanium compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1H-Germole, 2,5-dihydro-1,1-diiodo-3,4-dimethyl- involves its interaction with molecular targets through its diiodo and dimethyl groups. These functional groups can participate in various chemical reactions, such as forming covalent bonds with nucleophiles or undergoing redox reactions. The pathways involved depend on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1H-Germole, 2,5-dihydro-1,1,3,4-tetramethyl-: Similar structure but with four methyl groups instead of two iodine atoms.
1H-Germole, 2,5-dihydro-1,1-dimethyl-: Lacks the iodine atoms, making it less reactive in certain substitution reactions.
1H-Germole, 2,5-dihydro-1,1-dichloro-3,4-dimethyl-: Contains chlorine atoms instead of iodine, leading to different reactivity and applications.
Uniqueness
1H-Germole, 2,5-dihydro-1,1-diiodo-3,4-dimethyl- is unique due to the presence of iodine atoms, which impart distinct reactivity and potential for further functionalization. This makes it a valuable compound for research and industrial applications where specific chemical modifications are required.
Properties
CAS No. |
5764-63-6 |
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Molecular Formula |
C6H10GeI2 |
Molecular Weight |
408.58 g/mol |
IUPAC Name |
1,1-diiodo-3,4-dimethyl-2,5-dihydrogermole |
InChI |
InChI=1S/C6H10GeI2/c1-5-3-7(8,9)4-6(5)2/h3-4H2,1-2H3 |
InChI Key |
CMTJRRCHLXYZPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C[Ge](C1)(I)I)C |
Origin of Product |
United States |
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